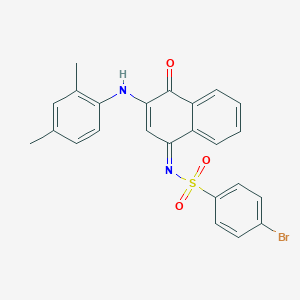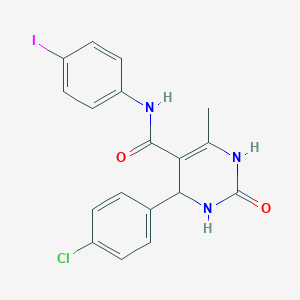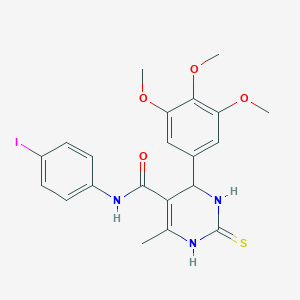![molecular formula C23H23NO4S B285135 Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate, commonly known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiophene-based compound that has been synthesized through multiple methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of DMPT is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, which regulates reproductive function in animals. DMPT has been shown to stimulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in animals, which can lead to increased gonadal development and reproductive performance. DMPT may also act on other pathways, including the growth hormone-releasing hormone (GHRH) pathway, which regulates growth and development in animals.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects in animals, including increased feed intake, improved growth performance, enhanced meat quality, and increased reproductive performance. DMPT has also been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages for laboratory experiments, including its ease of synthesis and purification, its stability, and its low toxicity. However, DMPT has some limitations, including its potential to interact with other compounds and its limited solubility in water.
Direcciones Futuras
There are several future directions for DMPT research, including its potential applications in other fields, such as biotechnology and environmental science. DMPT may also be studied for its mechanism of action in more detail, and its potential interactions with other compounds may be investigated. Additionally, the effects of DMPT on different animal species and in different environmental conditions may be studied to determine its optimal use.
Métodos De Síntesis
DMPT can be synthesized through multiple methods, including the reaction of 3,5-dimethylphenol with ethyl chloroformate, followed by the reaction of the resulting intermediate with 4-phenylthiophene-2-carboxylic acid. Another method involves the reaction of 3,5-dimethylphenol with 4-phenylthiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with ethyl chloroformate. Both methods result in the formation of DMPT, which can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
DMPT has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been used as a feed additive for livestock, poultry, and fish, as it has been shown to increase feed intake, improve growth performance, and enhance meat quality. In aquaculture, DMPT has been used as a pheromone to induce spawning in various fish species, including carp, tilapia, and catfish. In medicine, DMPT has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-viral agent.
Propiedades
Fórmula molecular |
C23H23NO4S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(3,5-dimethylphenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO4S/c1-4-27-23(26)21-19(17-8-6-5-7-9-17)14-29-22(21)24-20(25)13-28-18-11-15(2)10-16(3)12-18/h5-12,14H,4,13H2,1-3H3,(H,24,25) |
Clave InChI |
WGJYPALYJZRGHL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC(=CC(=C3)C)C |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)



![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)

